molecular formula C14H16N4OS B6442408 N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2640948-07-6

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No. B6442408
CAS RN: 2640948-07-6
M. Wt: 288.37 g/mol
InChI Key: ILLREEINWZBDQC-UHFFFAOYSA-N
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Description

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide, more commonly known as N-methyl-N-methylsulfonyl-pyrimidine-4-carboxamide (NMP), is a synthetic compound with a wide range of applications in scientific research. NMP is a versatile molecule, with a variety of biochemical and physiological effects, making it an attractive choice for laboratory experiments.

Scientific Research Applications

Antitrypanosomal Activity

This compound has shown potential in the treatment of sleeping sickness , a disease caused by the protozoa of the genus Trypanosoma . The compound exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

The compound has also demonstrated excellent antiplasmodial activity . This makes it a potential candidate for the treatment of malaria , a disease that affected 228 million people and caused 405,000 deaths in 2018 .

Inhibition of Tyrosine Kinases

Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The compound has been identified as a potential inhibitor of these enzymes , which could make it useful in the treatment of certain types of cancer .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Derivatives of this compound have been identified as PI3K inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapy .

Inhibition of Protein Tyrosine Kinases

The compound has shown potential in inhibiting protein tyrosine kinases . These enzymes play a key role in the modulation of growth factor signaling, making them a target for therapeutic intervention in a variety of diseases .

Inhibition of Cyclin-Dependent Kinases

The compound has been found to act as an inhibitor of cyclin-dependent kinases . These kinases are crucial for the control of cell division and are often overexpressed in cancer, making them a potential target for cancer therapy .

properties

IUPAC Name

N-[3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-5-11(7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLREEINWZBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

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